3,3-dimethyl-1-azaspiro[3.3]heptane
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Overview
Description
3,3-Dimethyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction. This reaction occurs between endocyclic alkenes and an isocyanate, such as Graf’s isocyanate (ClO2S-NCO), to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like isocyanates.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can further reduce the compound to simpler structures.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane is commonly used for reducing the β-lactam ring.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines.
Scientific Research Applications
3,3-Dimethyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to piperidine makes it useful in studying receptor-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-azaspiro[3.3]heptane involves its ability to mimic the piperidine ring. This allows it to interact with biological targets in a similar manner to piperidine-containing compounds. The nitrogen atom in the azaspiro structure can participate in hydrogen bonding and other interactions, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another member of the azaspiro family, used similarly in medicinal chemistry.
Piperidine: A widely used structure in bioactive compounds.
Spirocyclic β-lactams: Precursors in the synthesis of azaspiro compounds.
Uniqueness
3,3-Dimethyl-1-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its ability to serve as a bioisostere for piperidine makes it particularly valuable in drug design .
Properties
CAS No. |
2742659-36-3 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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